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Compound of Interest

Compound Name: EPZ-4777

Cat. No.: B1398500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic kinetics and mechanism of

action of EPZ-4777, a potent and selective small-molecule inhibitor of the histone

methyltransferase DOT1L. The information presented herein is compiled from foundational

preclinical studies, offering detailed insights into its inhibitory profile, the experimental methods

used for its characterization, and its impact on relevant signaling pathways.

Executive Summary: EPZ-4777 Profile
EPZ-4777 is a selective inhibitor of the enzyme DOT1L (Disruptor of Telomeric Silencing 1-

Like), the sole histone methyltransferase responsible for methylating histone H3 at lysine 79

(H3K79). In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged (MLLr)

leukemias, aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of

H3K79 at specific gene loci.[1] This epigenetic modification drives the overexpression of

leukemogenic genes, such as HOXA9 and MEIS1, promoting cancer cell proliferation.[1]

EPZ-4777 acts as a competitive inhibitor with respect to the S-Adenosyl methionine (SAM)

cofactor, effectively blocking the enzymatic activity of DOT1L.[1] This inhibition leads to a

reduction in H3K79 methylation, suppression of target oncogenes, and selective killing of MLLr

leukemia cells.[1][2]
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The inhibitory activity of EPZ-4777 has been quantified through both biochemical (cell-free) and

cellular assays. The data consistently demonstrate its high potency and selectivity for DOT1L.

Biochemical Inhibition Data
In cell-free enzymatic assays, EPZ-4777 demonstrates picomolar potency against DOT1L. Its

selectivity is highlighted by a significantly lower affinity for other histone methyltransferases

(HMTs).

Parameter Enzyme Value Assay Type Reference

IC₅₀ DOT1L 0.4 nM (400 pM) Radiometric [2][3][4]

IC₅₀ DOT1L 3.4 nM AlphaLISA [1]

IC₅₀ PRMT5 521 nM - [3]

IC₅₀ Other HMTs >50 µM - [3]

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to

reduce the activity of an enzyme by 50%. Variations in reported IC₅₀ values can arise from

different assay technologies (e.g., radiometric vs. AlphaLISA).[1]

Cellular Proliferation Data
EPZ-4777 selectively inhibits the proliferation of human leukemia cell lines that feature MLL

rearrangements, with minimal effect on non-MLLr cell lines.
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Cell Line MLL Status IC₅₀ (µM) Reference

MV4-11 MLL-AF4 0.17 [4]

MOLM-13 MLL-AF9 0.72 [4]

KOPN-8 MLL-ENL 0.62 [4]

SEM MLL-AF4 1.72 [4]

THP-1 MLL-AF9 3.36 [4]

RS4;11 MLL-AF4 6.47 [4]

REH Non-MLLr 13.9 [4]

Kasumi-1 Non-MLLr 32.99 [4]

697 Non-MLLr 36.57 [4]

Mechanism of Action and Signaling Pathways
DOT1L-mediated H3K79 methylation is a critical epigenetic mark associated with active gene

transcription.[5] EPZ-4777's mechanism of action is centered on the disruption of this process

in a pathological context.

DOT1L Recruitment in MLL-Rearranged Leukemia
In MLLr leukemia, the fusion of the MLL gene with partner genes (e.g., AF9, AF4) creates an

oncogenic protein.[1] This MLL-fusion protein aberrantly recruits DOT1L to the promoter

regions of target genes like HOXA9 and MEIS1.[1] The resulting hypermethylation of H3K79

maintains an open chromatin state, driving high levels of transcription and promoting

leukemogenesis.[5][6] EPZ-4777 directly inhibits the catalytic activity of DOT1L, preventing

H3K79 methylation and suppressing the expression of these critical oncogenes.[2][7]
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Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of

EPZ-4777.

Interplay with SIRT1 Repressive Complex
Further research has revealed a dynamic interplay between DOT1L and other chromatin

regulators.[6] DOT1L has been shown to inhibit the chromatin localization of a repressive

complex composed of SIRT1 (a histone deacetylase) and SUV39H1 (an H3K9

methyltransferase).[6] By preventing this repressive complex from acting on MLL target genes,

DOT1L helps maintain the open and active chromatin state necessary for leukemic gene
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expression.[6] This finding suggests that the efficacy of DOT1L inhibitors could potentially be

enhanced by combination with SIRT1 activators.[6]
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Caption: Interplay between DOT1L and the SIRT1 repressive complex at MLL target genes.

Experimental Protocols
The following section details the methodology for the biochemical assay used to determine the

IC₅₀ of EPZ-4777 against DOT1L, as described in foundational studies.[2]

Radiometric DOT1L Enzyme Inhibition Assay (IC₅₀
Determination)
This assay measures the incorporation of a radiolabeled methyl group from ³H-SAM onto a

nucleosome substrate.

1. Compound Preparation:
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EPZ-4777 is serially diluted 3-fold in DMSO to create a ten-point concentration gradient,

starting from 1 mM.[2]

1 µL of each inhibitor dilution is plated into a 384-well microtiter plate.[2]

A 100% inhibition control is prepared using a final concentration of 2.5 mM S-adenosyl-L-

homocysteine (SAH), the product of the methylation reaction.[2]

2. Enzyme Incubation:

40 µL of 0.25 nM DOT1L (recombinant, residues 1-416) is added to each well.[2]

The enzyme is prepared in an assay buffer consisting of 20 mM TRIS (pH 8.0), 10 mM NaCl,

100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, and 0.005% Bovine Skin Gelatin.[2]

The plate is incubated for 30 minutes at room temperature to allow the inhibitor to bind to the

enzyme.[2]

3. Reaction Initiation:

10 µL of a substrate mix is added to each well to initiate the reaction.[2]

The final reaction mixture contains:

200 nM ³H-SAM (S-adenosyl-L-[methyl-³H]methionine).[2]

600 nM unlabeled SAM.[2]

20 nM nucleosomes.[2]

Both SAM and nucleosome substrates are present at concentrations approximately equal to

their respective Michaelis constants (Kₘ).[2]

4. Reaction and Quenching:

The reaction is allowed to proceed for 120 minutes at room temperature.[2]

The reaction is quenched by adding 10 µL of 800 mM unlabeled SAM to each well.[2]
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5. Detection and Analysis:

The incorporation of radioactivity (³H) into the nucleosome substrate is measured using a

scintillation counter (FlashPlate).[2]

IC₅₀ values are calculated from the concentration-response curves using appropriate

software (e.g., GraphPad Prism).[2]

1. Compound Plating
EPZ-4777 serially diluted in DMSO.

1 µL added to 384-well plate.

2. Enzyme Addition & Pre-incubation
Add 40 µL of 0.25 nM DOT1L.

Incubate for 30 min.

3. Reaction Initiation
Add 10 µL of Substrate Mix

(200 nM ³H-SAM, 600 nM SAM, 20 nM Nucleosomes).

4. Reaction Incubation
Incubate for 120 min at room temp.

5. Quenching
Add 10 µL of 800 mM unlabeled SAM.

6. Detection
Measure ³H incorporation into nucleosomes

(Scintillation Counting).

7. Data Analysis
Calculate IC₅₀ values from

concentration-response curves.
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Click to download full resolution via product page

Caption: Experimental workflow for the radiometric DOT1L IC₅₀ determination assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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